molecular formula C10H18Cl3F3Si B14257463 Trifluorodecyltrichlorosilane CAS No. 322407-64-7

Trifluorodecyltrichlorosilane

Cat. No.: B14257463
CAS No.: 322407-64-7
M. Wt: 329.7 g/mol
InChI Key: JQKDRYWGEDAJRS-UHFFFAOYSA-N
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Description

Trifluorodecyltrichlorosilane is a fluorinated organosilane compound characterized by a silicon atom bonded to three chlorine atoms and a trifluorodecyl group (CF₃(CF₂)₇CH₂CH₂-). This structure imparts exceptional hydrophobicity, oleophobicity, and chemical stability, making it highly valuable in surface modification applications, such as coatings for textiles, electronics, and medical devices. The trifluorodecyl chain reduces surface energy, enabling water and oil repellency, while the trichlorosilane group facilitates covalent bonding to hydroxylated surfaces (e.g., glass, metals) .

Properties

CAS No.

322407-64-7

Molecular Formula

C10H18Cl3F3Si

Molecular Weight

329.7 g/mol

IUPAC Name

trichloro(10,10,10-trifluorodecyl)silane

InChI

InChI=1S/C10H18Cl3F3Si/c11-17(12,13)9-7-5-3-1-2-4-6-8-10(14,15)16/h1-9H2

InChI Key

JQKDRYWGEDAJRS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(F)(F)F)CCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluorodecyltrichlorosilane is typically synthesized through the hydrosilylation reaction, where trichlorosilane reacts with a perfluorinated alkene. The reaction is catalyzed by a platinum-based catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of trichlorosilane with perfluorodecene in the presence of a platinum catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Trifluorodecyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of trifluorodecyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. This property is exploited in surface modification and functionalization processes. The compound’s fluorinated tail imparts hydrophobic and oleophobic characteristics, making it useful in creating non-wetting surfaces .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of Trifluorodecyltrichlorosilane with analogous chlorosilanes:

Compound Name Molecular Formula Key Functional Group Primary Applications Reference
This compound C₁₀H₄Cl₃F₁₇Si CF₃(CF₂)₇CH₂CH₂- Hydrophobic/oleophobic coatings, nanomaterials
1H,1H,2H,2H-Perfluorododecyltrichlorosilane C₁₂H₄Cl₃F₂₁Si CF₃(CF₂)₉CH₂CH₂- Durable anti-fouling coatings, microfluidics
Methyltrichlorosilane CH₃Cl₃Si CH₃- Silicone intermediates, waterproofing agents
Phenyltrichlorosilane C₆H₅Cl₃Si C₆H₅- (phenyl) Phenyl silicone resins, high-temperature coatings
Trimethylchlorosilane C₃H₉ClSi (CH₃)₃- Silylating agent, protecting groups in synthesis
Chlorophenyltrichlorosilane C₆H₄Cl₄Si C₆H₄Cl- (chlorophenyl) Specialty resins, reactive intermediates

Physical and Chemical Properties

  • Hydrophobicity: this compound exhibits superior hydrophobicity compared to non-fluorinated analogs like Methyltrichlorosilane or Phenyltrichlorosilane due to its perfluorinated chain .
  • Thermal Stability : Phenyltrichlorosilane (boiling point: 201°C) and Chlorophenyltrichlorosilane demonstrate higher thermal stability than aliphatic chlorosilanes, attributed to aromatic ring stabilization .
  • Reactivity : Trimethylchlorosilane is more reactive in silylation reactions due to minimal steric hindrance from its three methyl groups .

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